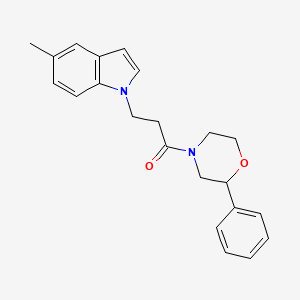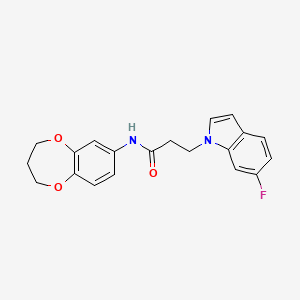
3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a morpholine ring, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a precursor such as 5-methylindole, which undergoes functionalization to introduce the desired substituents.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of phenylamine with ethylene oxide.
Coupling Reaction: The final step involves coupling the indole derivative with the morpholine derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of “3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” would involve its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one: Lacks the methyl group on the indole ring.
3-(5-methyl-1H-indol-1-yl)-1-(4-morpholinyl)propan-1-one: Lacks the phenyl group on the morpholine ring.
Uniqueness
“3-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one” is unique due to the presence of both a methyl group on the indole ring and a phenyl group on the morpholine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H24N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-(5-methylindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-8-20-19(15-17)9-11-23(20)12-10-22(25)24-13-14-26-21(16-24)18-5-3-2-4-6-18/h2-9,11,15,21H,10,12-14,16H2,1H3 |
Clave InChI |
CRYNJLYUWAHBHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
methanone](/img/structure/B12174988.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine](/img/structure/B12174997.png)



![4-{[4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12175017.png)
![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B12175050.png)
![6-chloro-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175051.png)

